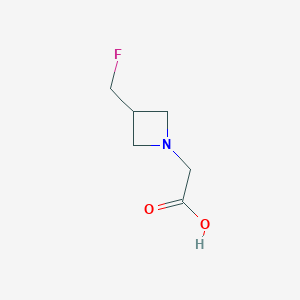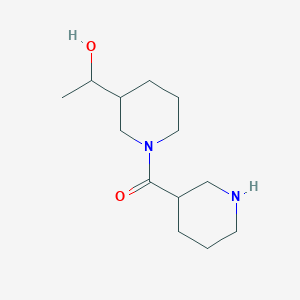
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Übersicht
Beschreibung
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine (FEPP) is a pyrazole compound that has been studied for its potential applications in scientific research. FEPP has been used in a range of experiments, including those related to drug discovery, drug delivery, and gene therapy.
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization
A study by Obuah et al. (2014) investigated pyrazolylamine ligands, including compounds similar to the one , for their ability to catalyze the oligomerization or polymerization of ethylene. This research demonstrates the utility of such compounds in developing nickel-catalyzed processes for the creation of polymers, with the product's properties being dependent on the co-catalyst and solvent used (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Drug Development and Synthesis
Yang et al. (2014) developed a concise and environmentally friendly route for the large-scale preparation of a novel oxazolidinone antibacterial candidate, utilizing a similar compound as a key intermediate. This work emphasizes the compound's relevance in synthesizing new antibacterial agents, showcasing its application in pharmaceutical synthesis (Yang, Chen, Fu, Chen, He, Ye, Sang, & Luo, 2014).
Anticancer Research
Alam et al. (2018) explored the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. Their research provides evidence of the potential therapeutic applications of pyrazolyl compounds in cancer treatment, showing significant cytotoxicity against various human cancer cell lines (Alam, Alam, Panda, & Rahisuddin, 2018).
Molecular Sensors
Mac et al. (2010) developed a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, which includes structural motifs related to the compound of interest. This dye acts as a sensor for the fluorescence detection of small inorganic cations, demonstrating the compound's potential application in analytical chemistry and sensor technology (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).
Antiviral Research
Kumar et al. (2022) highlighted the importance of pyrazole scaffolds in developing anti-HIV agents. Their review underscores the versatility of pyrazole-containing compounds, including those structurally related to the compound , in medicinal chemistry, particularly for their potent anti-HIV activity (Kumar, Gupta, Rani, & Sharma, 2022).
Eigenschaften
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-4-8-17-9-11(1-5-14)12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4-5,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOPUBZZQTBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)
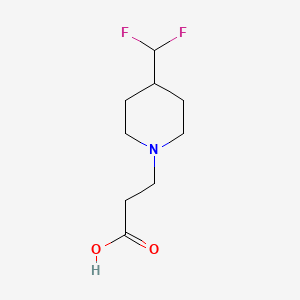
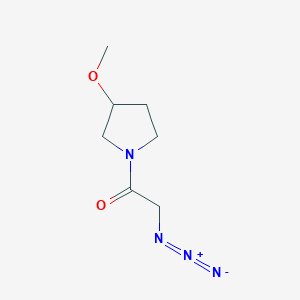



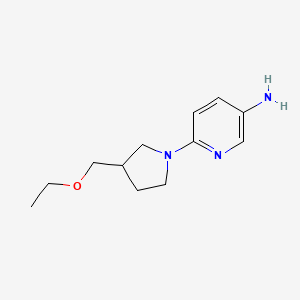

![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)
![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)
